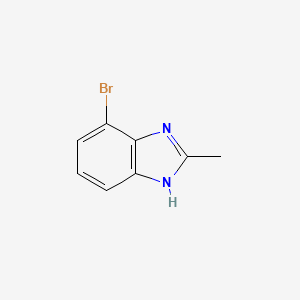
Disodium Methanedisulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium methanedisulfonate is an organosulfur compound with the molecular formula CH2O6S2.2Na. It is a disodium salt of methanedisulfonic acid and is known for its high solubility in water. This compound is used in various industrial and research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: Disodium methanedisulfonate can be synthesized through the reaction of methanedisulfonic acid with sodium hydroxide. The reaction typically involves dissolving methanedisulfonic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: In industrial settings, this compound is produced by reacting methanedisulfonic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in aqueous medium, and the product is isolated by crystallization or evaporation techniques .
化学反应分析
Types of Reactions: Disodium methanedisulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form methanesulfonic acid.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Methanesulfonic acid.
Substitution: Various substituted sulfonates depending on the nucleophile used.
科学研究应用
Disodium methanedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is explored for its potential use in drug formulations and as a stabilizing agent for pharmaceuticals.
Industry: It is used in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals
作用机制
The mechanism of action of disodium methanedisulfonate involves its ability to act as a strong acid and a nucleophile. It can donate protons in acidic conditions and participate in nucleophilic substitution reactions. The sulfonate groups in the compound are highly reactive and can interact with various molecular targets, including enzymes and proteins, altering their activity and function .
相似化合物的比较
- Methanesulfonic acid
- Ethanedisulfonic acid
- Benzenedisulfonic acid
Comparison: Disodium methanedisulfonate is unique due to its high solubility in water and its ability to act as both an acid and a nucleophile. Compared to methanesulfonic acid, it has two sulfonate groups, making it more reactive in certain chemical reactions. Ethanedisulfonic acid and benzenedisulfonic acid have different carbon chain lengths and aromatic structures, respectively, which influence their reactivity and applications .
属性
CAS 编号 |
5799-70-2 |
|---|---|
分子式 |
CH4NaO6S2 |
分子量 |
199.16 g/mol |
IUPAC 名称 |
disodium;methanedisulfonate |
InChI |
InChI=1S/CH4O6S2.Na/c2-8(3,4)1-9(5,6)7;/h1H2,(H,2,3,4)(H,5,6,7); |
InChI 键 |
NRRZGTBYVWZBNO-UHFFFAOYSA-N |
SMILES |
C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C(S(=O)(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
5799-70-2 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


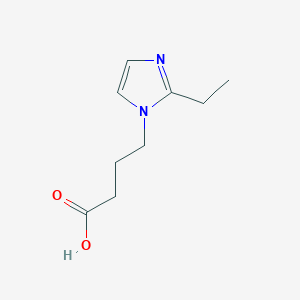
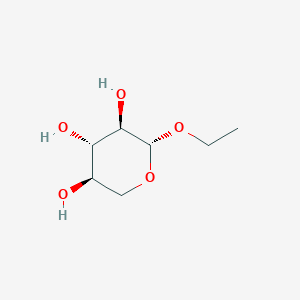
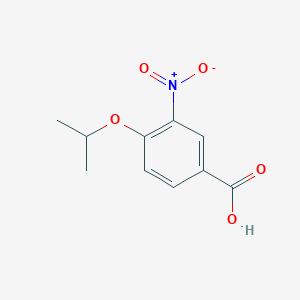

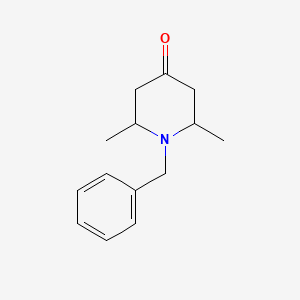
![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)


![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)


![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1339472.png)
